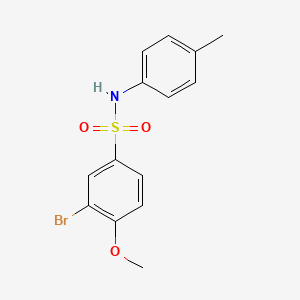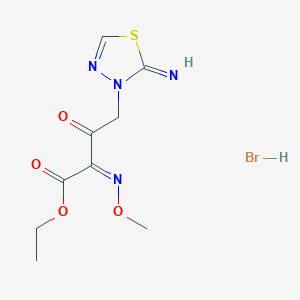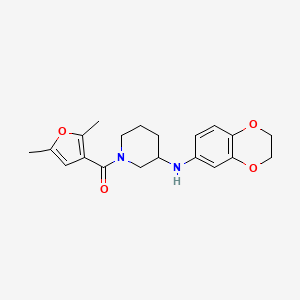![molecular formula C25H30N4O B6009548 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B6009548.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide, commonly known as MP-10, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperidine-based compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Additionally, MP-10 has been shown to activate the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
MP-10 has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, MP-10 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MP-10 is its broad range of biological activities, which makes it a promising candidate for the treatment of various diseases. Additionally, MP-10 has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of MP-10 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on MP-10. One area of interest is the development of more efficient synthesis methods for the compound, which could facilitate its use in larger-scale studies. Additionally, further research is needed to fully understand the mechanism of action of MP-10 and its potential therapeutic applications. Finally, studies are needed to assess the safety and efficacy of MP-10 in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
MP-10 can be synthesized using a multi-step process that involves the reaction of various chemical precursors. The synthesis of MP-10 typically involves the reaction of N-methyl-2-(1H-pyrazol-1-yl)benzamide with 3-phenylpropylpiperidine in the presence of a catalyst such as palladium on carbon. The resulting product is then purified by column chromatography to obtain MP-10 in its pure form.
Applications De Recherche Scientifique
MP-10 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders such as rheumatoid arthritis. Additionally, MP-10 has been shown to exhibit anti-cancer activity, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-2-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-27(25(30)23-14-5-6-15-24(23)29-19-9-16-26-29)22-13-8-18-28(20-22)17-7-12-21-10-3-2-4-11-21/h2-6,9-11,14-16,19,22H,7-8,12-13,17-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMKUISXPNHYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
![N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)

![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)

![2-{4-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6009494.png)

![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6009528.png)
![2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6009534.png)
![3-ethyl-4-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B6009542.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-butanone](/img/structure/B6009565.png)
